
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine
Overview
Description
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, coordination chemistry, and materials science. The presence of multiple nitrogen atoms in its structure allows it to act as a versatile ligand in coordination complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of chlorine atoms by pyrazole groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Coordination Reactions: It can form coordination complexes with transition metals, acting as a bidentate or tridentate ligand.
Oxidation and Reduction: The pyrazole and pyrimidine rings can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Coordination Complex Formation: Transition metal salts such as nickel(II) sulfate or cobalt(II) chloride in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Substitution Reactions: Derivatives with different substituents on the pyrazole or pyrimidine rings.
Coordination Complexes: Metal-ligand complexes with varying stoichiometries and geometries.
Scientific Research Applications
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its ability to interact with biological targets.
Coordination Chemistry: Used as a ligand to form complexes with transition metals, which can exhibit interesting catalytic, magnetic, or electronic properties.
Materials Science:
Mechanism of Action
The mechanism of action of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine largely depends on its role in a given application. As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles or biological interactions, depending on the nature of the metal and the specific application.
Comparison with Similar Compounds
Similar Compounds
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine: Similar structure but with a triazine ring instead of a pyrimidine ring.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains pyrazole rings but with different substituents and a different core structure.
Uniqueness
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine is unique due to the combination of pyrazole and pyrimidine rings, which provides a distinct electronic environment and coordination behavior. This makes it particularly versatile in forming stable complexes with a variety of metal ions, which can be tailored for specific applications in catalysis, materials science, and medicinal chemistry.
Properties
IUPAC Name |
2,4-bis(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-9-8-14(20-12(4)6-10(2)18-20)17-15(16-9)21-13(5)7-11(3)19-21/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFXSVQMOKZZGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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